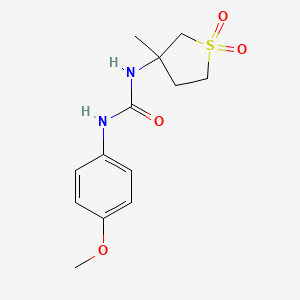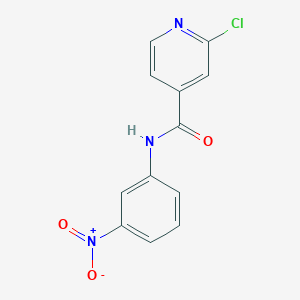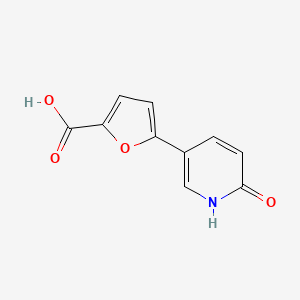![molecular formula C17H20N2O6S2 B12117229 N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus características estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de un grupo sulfonamida, un anillo de furano y una unidad de tetrahidrotiofeno, que contribuyen a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación de la Unidad de Tetrahidrotiofeno: Este paso implica la oxidación del tetrahidrotiofeno para formar el derivado 1,1-dióxido. Esto se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones controladas.
Adición del Anillo de Furano: El grupo furan-2-ilmetil se introduce a través de una reacción de sustitución nucleofílica, donde el anillo de furano se une a la unidad de tetrahidrotiofeno.
Formación del Grupo Carbamoil: El grupo carbamoil se introduce mediante una reacción con un isocianato o cloruro de carbamoil adecuado.
Formación de Sulfonamida: El paso final implica la reacción del intermedio con cloruro de 4-metilbencenosulfonilo en presencia de una base como la trietilamina para formar el enlace sulfonamida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, control preciso de las condiciones de reacción (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El anillo de furano y la unidad de tetrahidrotiofeno pueden oxidarse aún más en condiciones de oxidación fuertes.
Reducción: El grupo sulfonamida se puede reducir a la amina correspondiente en condiciones reductoras.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en el anillo de furano y el grupo sulfonamida.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Bases: Trietilamina, hidróxido de sodio.
Ácidos: Ácido clorhídrico, ácido sulfúrico.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un compuesto valioso en la química orgánica sintética.
Biología
En la investigación biológica, N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida se estudia por su potencial como molécula bioactiva. Puede interactuar con varios objetivos biológicos, incluidas enzimas y receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se explora por sus posibles efectos terapéuticos. Su capacidad para interactuar con objetivos moleculares específicos sugiere que podría desarrollarse en un fármaco para tratar ciertas enfermedades.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo mediante el cual N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o canales iónicos. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1,1-dioxidotetrahidrotiofen-3-il)-N-(furan-2-ilmetil)-5-(2-hidroxi-3-metilfenil)-1H-pirazol-3-carbamida
- N-(1,1-dioxidotetrahidrotiofen-3-il)-3-metil-1H-pirazol-5-il)acetamida éteres
Singularidad
N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida es única debido a su combinación de un grupo sulfonamida, un anillo de furano y una unidad de tetrahidrotiofeno. Esta combinación proporciona un conjunto distinto de propiedades químicas y actividades biológicas que no se encuentran en otros compuestos similares. Su capacidad para sufrir diversas reacciones químicas e interactuar con varios objetivos biológicos lo convierte en un compuesto valioso para la investigación y el desarrollo.
Este artículo detallado proporciona una descripción general completa de N-[(1,1-dioxidotetrahidrotiofen-3-il)(furan-2-ilmetil)carbamoil]-4-metilbencenosulfonamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C17H20N2O6S2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H20N2O6S2/c1-13-4-6-16(7-5-13)27(23,24)18-17(20)19(11-15-3-2-9-25-15)14-8-10-26(21,22)12-14/h2-7,9,14H,8,10-12H2,1H3,(H,18,20) |
Clave InChI |
BPEGYNFSYFRUML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)


![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
